Home > Products > Building Blocks P1238 > 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine - 1177343-19-9

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-1662397
CAS Number: 1177343-19-9
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

    Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The crystal structure of this compound has been reported, revealing that the six-membered ring adopts a half-chair conformation. []

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (11)

    Compound Description: This compound was identified as a novel PDE4 inhibitor through high-throughput screening for inhibition of human lung PDE4. []

3-Aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

    Compound Description: This series of compounds was investigated for its in vitro ability to displace [3H]prazosin, aiming to understand the structure-activity relationship (QSAR) for their antihypertensive activity. The study revealed that physicochemical parameters like hydrophobicity, electronic effects, and van der Waals volume significantly influence their biological activity. []

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

    Compound Description: This compound serves as a crucial intermediate in synthesizing apixaban, a potent anticoagulant. []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

    Compound Description: Apixaban is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa, developed as a follow-up to razaxaban. Its design aimed to improve pharmacokinetic properties and eliminate the potential for in vivo hydrolysis observed with razaxaban. []

Indanyl Substituted 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

    Compound Description: These derivatives have shown to act on the potassium channel TASK-1 and are investigated for potential use as pharmaceuticals, particularly in treating or preventing atrial arrhythmias like atrial fibrillation. []

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (I)

    Compound Description: This specific derivative, along with its close analogs, has been studied for its molecular conformations and hydrogen bonding patterns. []

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (II)

    Compound Description: This compound, a close analog of compound 7, provides further insight into the impact of subtle structural changes on molecular conformation and crystal packing. []

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (III)

    Compound Description: This compound, another close analog of compounds 7 and 8, further expands the exploration of structural variations within this series and their effects on molecular and crystallographic properties. []

3-(Substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine Derivatives

    Compound Description: This series of compounds, bearing various substituents at the 3- and 6-positions, was designed and synthesized to evaluate their antiproliferative activity against different cancer cell lines. [, ]

3-(Substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one Derivatives

    Compound Description: This series of compounds, structurally related to the previous entry, was also explored for antiproliferative activity against various cancer cell lines. [, ]

4-(4-Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

    Compound Description: This compound is another example of a pyrazolopyridine derivative synthesized and structurally characterized. []

3-tert-Butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

    Compound Description: This compound's crystal structure, along with a closely related analog, has been studied to understand hydrogen-bonding patterns and their impact on supramolecular assembly. []

3-tert-Butyl-7-(4-methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

    Compound Description: This compound, a close analog of compound 13, was studied alongside it to compare their hydrogen-bonding patterns and supramolecular organization in the solid state. []

3-tert-Butyl-7-(4-chlorobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate (I)

    Compound Description: This compound, along with its bromo, methyl, and trifluoromethyl analogs (compounds 16, 17, and 18, respectively), were investigated for their crystal structures, highlighting the impact of halogen and methyl substitutions on their solid-state behavior and solvent interactions. []

3-tert-Butyl-7-(4-bromobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate (II)

    Compound Description: This compound is a close analog of compound 15, with a bromine atom replacing chlorine in the benzyl substituent. Its crystal structure was analyzed alongside compound 15 to understand the impact of halogen substitution on its solid-state packing and solvate formation. []

3-tert-Butyl-7-(4-methylbenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate (III)

    Compound Description: This compound is another close analog of compound 15, where a methyl group replaces chlorine in the benzyl substituent. Its crystal structure, along with compounds 15 and 16, provided valuable insights into the impact of substituent size and electronic properties on solid-state packing and solvate formation. []

3-tert-Butyl-7-[4-(trifluoromethyl)benzyl]-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate (IV)

    Compound Description: This compound is the trifluoromethyl analog of compound 15, and its crystal structure was analyzed alongside the other analogs to study the effects of the trifluoromethyl group on crystal packing and solvate formation. []

3-tert-Butyl-7-(4-methoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione (I)

    Compound Description: This compound, along with its 2,3-dimethoxybenzyl, 3,4-methylenedioxybenzyl, and 3,4,5-trimethoxybenzyl analogs (compounds 20, 21, and 22, respectively), was studied to understand the effects of different alkoxybenzyl substituents on their supramolecular structures. []

3-tert-Butyl-7-(2,3-dimethoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione (II)

    Compound Description: This compound, a close analog of compound 19 with an additional methoxy group on the benzyl substituent, helps to understand the impact of substituent variations on hydrogen bonding and crystal packing. []

3-tert-Butyl-4',4'-dimethyl-7-(3,4-methylenedioxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione (III)

    Compound Description: This compound, with its 3,4-methylenedioxybenzyl substituent, further expands the exploration of substituent effects on hydrogen bonding and crystal packing within the series represented by compound 19. []

3-tert-Butyl-4',4'-dimethyl-1-phenyl-7-(3,4,5-trimethoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol 0.67-solvate (IV)

    Compound Description: This compound, featuring a 3,4,5-trimethoxybenzyl group, is another analog of compound 19 that helps elucidate the influence of substituent variations on hydrogen bonding and crystal packing. []

7-Benzyl-3-tert-butyl-1-phenyl-4,5,6,7-tetrahydro-1H-spiro[pyrazolo[3,4-b]pyridine-5,2'-indan]-1',3'-dione

    Compound Description: This compound's crystal structure has been resolved, revealing the presence of hydrogen-bonded bilayers. It features a unique spirocyclic scaffold connecting the pyrazolopyridine moiety to an indanedione ring system. []

Ethyl 3-Oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

    Compound Description: This group of compounds represents a class of pyrazolopyridine derivatives characterized by a carboxylate group at the 7-position of the pyrazolopyridine core and variations in the substituent at the 5-position. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

    Compound Description: The crystal structure of this pyrazolopyridine derivative has been reported, revealing key structural features such as the conformation of the hydrogenated pyridinone ring and the dihedral angles between the various aromatic rings. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    Compound Description: This compound represents a pyrazolopyridine derivative characterized by a benzamide substituent at the 5-position. []

2,8,8-Trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one

    Compound Description: This fused pyrazole derivative was studied for its molecular conformation and supramolecular aggregation, revealing the formation of π-stacked dimers. []

3-tert-Butyl-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

    Compound Description: This compound, studied alongside compound 27, forms sheets of alternating hydrogen-bonded rings, showcasing different supramolecular aggregation patterns compared to the π-stacked dimers observed with compound 27. []

4,5,6,7-Tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols (2a-f)

    Compound Description: This series of compounds, prepared from corresponding piperidine-3-carboxamides, exemplifies modifications on the pyrazolopyridine scaffold, particularly with the introduction of a hydroxyl group at the 3-position. []

4,5,6,7-Tetrahydro-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols (3a-f)

    Compound Description: Closely related to compound 29, this series features an additional phenyl group at the 2-position, further exploring the effects of substitution patterns on the pyrazolopyridine scaffold. []

9H-cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine (1)

    Compound Description: This potent and selective PDE-IV inhibitor incorporates a triazolo ring fused to the pyrazolo[3,4-c]pyridine core, highlighting a strategy for enhancing potency and physicochemical properties. []

    Compound Description: This 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (THPP) derivative, along with 2-(benzylamino)methyl THPP (5f) and 2-ethyl THPI (6), displayed moderate dose-dependent inhibition of platelet aggregation induced by adrenaline and, to a lesser extent, by ADP. []

2‐(benzylamino)methyl THPP (5f)

    Compound Description: Similar to compound 32, this THPP derivative with a (benzylamino)methyl group at the 2-position exhibited moderate, dose-dependent inhibition of platelet aggregation induced by adrenaline and, to a lesser extent, by ADP. []

2‐ethyl THPI (6)

    Compound Description: This 2, 3, 4, 5‐tetrahydro‐1H‐pyrido[4, 3‐b]indole (THPI) derivative, while structurally distinct, also displayed moderate dose-dependent inhibition of platelet aggregation induced by adrenaline and ADP. []

1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

    Compound Description: This compound represents a pyrazolo[3,4-c]pyridine derivative structurally related to apixaban, characterized by a 3-chlorophenyl group at the 1-position and a carboxamide group at the 3-position. This compound has various crystalline forms, including solvates, and is researched for its potential in treating thromboembolic diseases. []

3-(1-hydroxy-1-methylethyl)-1-(4-methoxyphenyl)-6-[4-(2-oxo-2H-pyridin-1-yl)phenyl]-1,4,5,6- tetrahydropyrazolo[3,4-c]pyridin-7-one

    Compound Description: This compound is another pyrazolo[3,4-c]pyridine derivative structurally related to apixaban, featuring a (1-hydroxy-1-methylethyl) substituent at the 3-position and a 4-methoxyphenyl group at the 1-position. It's explored for its potential in treating thromboembolic diseases. []

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

    Compound Description: This compound is a fluoroquinolone derivative used as a starting material in the synthesis of various fluoroquinolone analogs (3a-i). These analogs, incorporating different heterocyclic substituents, were evaluated for their antimicrobial activity. []

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

    Compound Description: This compound is a dopamine D2/D3 agonist with a high affinity for the dopamine D3 receptor. It's been studied for its ability to induce yawning in rats, a behavior linked to D3 receptor activation. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

    Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. It was developed for the treatment of severe asthma. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

    Compound Description: BI 1342561 is another potent and selective SYK inhibitor structurally similar to BI 894416. It differs in the bicyclic moiety, incorporating a 2,3-dimethyl-2H-indazole instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine found in BI 894416. []

Overview

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound features a unique fused structure that combines a pyrazole ring with a pyridine ring, making it of significant interest in medicinal chemistry due to its potential biological activities. The compound's structural formula can be represented as C9H12N2C_9H_{12}N_2.

Source and Classification

The compound is synthesized through various methods that typically involve the condensation of appropriate precursors. It falls under the classification of heterocyclic compounds, specifically within the broader category of pyrazoles and pyridines. These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of 3-aminopyrazoles with α,β-unsaturated carbonyl compounds. This method allows for the formation of the pyrazolo ring followed by the introduction of the ethyl group.
  2. One-Pot Synthesis: Another efficient method includes a one-pot synthesis where starting materials are reacted under specific conditions to yield the desired compound without isolating intermediates. This technique often enhances yield and reduces reaction time.
  3. Use of Catalysts: Catalytic systems can be employed to facilitate reactions involving nucleophilic substitutions or cycloadditions that lead to the formation of the tetrahydro-pyrazolo structure.

Technical Details

Key technical parameters include reaction temperature, solvent choice (often polar aprotic solvents), and reaction time, which can vary based on the specific synthetic route chosen. For instance, reactions may require heating under reflux conditions for several hours to ensure complete conversion.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine features:

  • A pyrazole ring fused with a pyridine ring, contributing to its unique chemical properties.
  • The ethyl group at position 3 enhances its lipophilicity and potential biological activity.

Data regarding bond lengths and angles can be obtained from crystallographic studies, indicating typical values for C-N and C-C bonds in heterocycles. The compound exhibits a half-chair conformation which is common in such fused systems.

Chemical Reactions Analysis

Reactions and Technical Details

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles in substitution reactions with electrophiles.
  2. Oxidation Reactions: The tetrahydro structure is susceptible to oxidation, which may lead to the formation of corresponding pyridine derivatives.
  3. Condensation Reactions: The compound can also undergo condensation reactions with aldehydes or ketones to form derivatives that may exhibit enhanced biological activity.

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine often involves interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound has been studied for its ability to inhibit specific kinases involved in cancer pathways. For example, it may inhibit c-Met signaling pathways that are crucial for tumor growth and metastasis.
  2. Binding Affinity: Quantitative structure-activity relationship studies provide data on how structural modifications influence binding affinity to target proteins.

The detailed mechanism often requires further experimental validation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 148.20 g/mol.
  • Melting Point: Typically ranges between 70°C and 80°C depending on purity.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which may lead to decomposition.

Relevant data from studies indicate that modifications in substituents can significantly alter these properties.

Applications

Scientific Uses

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has promising applications in:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases such as cancer and inflammatory conditions.
  2. Biochemical Research: Used in studies investigating enzyme mechanisms and cellular signaling pathways due to its inhibitory effects on key proteins involved in disease progression.

Properties

CAS Number

1177343-19-9

Product Name

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-2-7-6-5-9-4-3-8(6)11-10-7/h9H,2-5H2,1H3,(H,10,11)

InChI Key

ZLDCRTPWKGHTNK-UHFFFAOYSA-N

SMILES

CCC1=NNC2=C1CNCC2

Canonical SMILES

CCC1=NNC2=C1CNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.